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Compound of Interest

Compound Name: Oxysophoridine

Cat. No.: B11933576 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive meta-analysis of preclinical studies on Oxysophoridine (OSR), a quinolizidine

alkaloid derived from Sophora alopecuroides. This document summarizes the quantitative data

on its therapeutic effects, details key experimental protocols, and visualizes its known

mechanisms of action.

Oxysophoridine has demonstrated a wide range of pharmacological activities in various

preclinical models, positioning it as a promising candidate for further investigation. Its

therapeutic potential spans anti-inflammatory, anti-cancer, cardioprotective, and anti-fibrotic

applications, primarily attributed to its modulation of key signaling pathways involved in

apoptosis, inflammation, and oxidative stress.

Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies on

Oxysophoridine, categorized by its therapeutic effects.

Table 1: Anti-Cancer Effects of Oxysophoridine
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Cell Line/Animal
Model

Dosage Key Findings Reference

HCT116 (human

colorectal cancer

cells)

25, 50, 100 mg/l (in

vitro)

Dose-dependent

inhibition of cell

proliferation and

colony formation.

Apoptosis rates

increased from

46.37% (25 mg/l) to

87.62% (100 mg/l).[1]

[1]

CT26 (mouse

colorectal cancer)

xenograft in ICR mice

75, 150, 300

mg/kg/day (i.p.)

Significant inhibition of

tumor growth at 150

and 300 mg/kg doses.

[1]

[1]

Table 2: Anti-Inflammatory and Anti-Oxidative Effects of
Oxysophoridine
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Model Dosage Key Findings Reference

Lipopolysaccharide

(LPS)-induced acute

lung injury in mice

Not specified

Markedly mitigated

body weight loss and

lung injury. Reduced

levels of pro-

inflammatory

cytokines (TNF-α, IL-

1β, IL-6).[2]

[2]

Acute myocardial

infarction in rats
Not specified

Dose-dependent

inhibition of

inflammatory

cytokines including

NF-κB p65, TNF-α,

and IL-1β, -6, and -10.

[3]

[3]

LPS-stimulated HSC-

T6 and RAW264.7

cells

10 µM and 40 µM (in

vitro)

Suppressed

expression of iNOS at

10 µM and COX-2 at

40 µM. Inhibited IL-1β,

IL-6, and TNF-α.[4]

[4]

CCl4-induced hepatic

fibrosis in C57BL/6

mice

50 mg/kg (in vivo)

Reduced expression

of α-SMA and TGF-

β1, comparable to

Silymarin.[4]

[4]

Table 3: Cardioprotective Effects of Oxysophoridine
Animal Model Key Findings Reference

Acute myocardial infarction in

rats

Markedly reduced infarct size

and levels of myocardial

enzymes (CK, CK-MB, LDH,

cTnT). Increased activity of

antioxidant enzymes (catalase,

SOD, GPx).[3]

[3]
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Table 4: Effects on Reproductive Toxicity
Model Dosage Key Findings Reference

Zearalenone-induced

reproductive toxicity in

ovine oocytes

10⁻⁶ mol/L

Counteracted

reproductive toxicity

by promoting the

expression of

antioxidant (GPX,

SOD1) and

autophagic (ULK2,

LC3) genes, while

inhibiting apoptotic

(CAS3, CAS8) genes.

[5]

[5]

Experimental Protocols
In Vivo Anti-Cancer Study in Colorectal Cancer
Xenograft Model[1]

Animal Model: Five-week-old male ICR mice (18-22 g).

Tumor Induction: Subcutaneous injection of 0.2 ml of CT26 cell suspension (1x10⁶ cells/ml)

into the right front axilla.

Treatment Groups:

Negative Control: Normal Saline (NS).

Positive Control: 5-Fluorouracil (30 mg/kg, i.p.).

OSR Groups: 75, 150, and 300 mg/kg body weight via intraperitoneal (i.p.) injection daily.

Study Duration: 13 days.

Outcome Measures: Tumor volume was measured on alternate days. At the end of the study,

tumors were excised, weighed, and analyzed for the expression of apoptotic markers

(caspase-3, Bax, Bcl-2, cytochrome c, and PARP-1) by RT-PCR and western blotting.
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In Vitro Anti-Cancer Study in HCT116 Cells[1]
Cell Line: Human colorectal cancer cell line HCT116.

Treatment: Cells were treated with Oxysophoridine at concentrations of 25, 50, and 100

mg/l.

Assays:

MTT Assay: To assess cell proliferation.

Colony Formation Assay: To evaluate the long-term proliferative potential.

Hoechst 33258 Staining: To observe nuclear morphology and apoptosis.

RT-PCR and Western Blotting: To measure the expression of apoptosis-related genes and

proteins (caspase-3, Bax, Bcl-2, cytochrome c, and PARP-1).

Cerebral Ischemia/Reperfusion Injury Model in Rats[6]
Animal Model: Rats.

Procedure: Middle cerebral artery occlusion (MCAO) for 2 hours followed by 24 hours of

reperfusion.

Treatment Groups:

Sham-operated control.

Ischemia/Reperfusion (I/R) group.

I/R + OSR groups (60, 120, or 180 mg/kg) administered intraperitoneally once daily for 7

days before MCAO.

Outcome Measures: Assessment of neurological deficits, infarct volume, and molecular

analysis of brain tissue for markers of ferroptosis and the TLR4/p38MAPK signaling pathway.

Signaling Pathways and Mechanisms of Action
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Oxysophoridine exerts its therapeutic effects by modulating several key signaling pathways.

The diagrams below, generated using the DOT language, illustrate these mechanisms.

Bcl-2/Bax/Caspase-3 Apoptosis Pathway
Oxysophoridine induces apoptosis in cancer cells by regulating the expression of proteins in

the Bcl-2 family and activating the caspase cascade. It downregulates the anti-apoptotic protein

Bcl-2 and upregulates the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to

the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the

executioner caspase-3, culminating in apoptosis.[1][6]

Oxysophoridine
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Oxysophoridine-induced apoptosis via the Bcl-2/Bax/Caspase-3 pathway.

Nrf2 and NF-κB Signaling Pathways
In the context of hepatic fibrosis, Oxysophoridine demonstrates anti-inflammatory and anti-

oxidative effects by modulating the Nrf2 and NF-κB signaling pathways. It activates the Nrf2

pathway, leading to the upregulation of antioxidant enzymes like HO-1, while inhibiting the pro-

inflammatory NF-κB pathway, thereby reducing the expression of inflammatory cytokines.[4]
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Modulation of Nrf2 and NF-κB pathways by Oxysophoridine.

Pharmacokinetics and Toxicology
Limited preclinical data is available on the pharmacokinetics and toxicology of

Oxysophoridine. Sophoridine, a related alkaloid, has shown adverse reactions including

hepatotoxicity and neurotoxicity in some studies.[7] Further dedicated studies are required to

fully characterize the pharmacokinetic profile and safety of Oxysophoridine.
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Conclusion
The preclinical evidence strongly suggests that Oxysophoridine is a promising therapeutic

candidate with multiple pharmacological activities. Its ability to induce apoptosis in cancer cells

and its anti-inflammatory and anti-oxidative properties make it a subject of interest for further

drug development. However, to advance Oxysophoridine to clinical trials, more

comprehensive studies on its pharmacokinetics, bioavailability, and long-term toxicity are

essential. The experimental models and mechanistic insights summarized in this guide provide

a solid foundation for designing future preclinical and clinical investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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